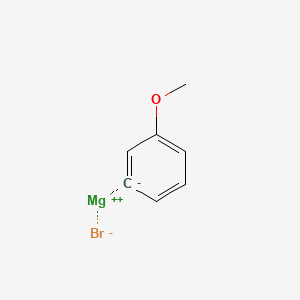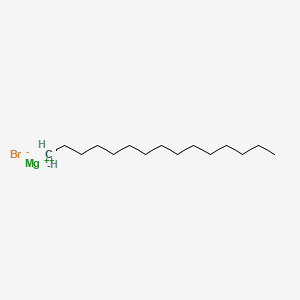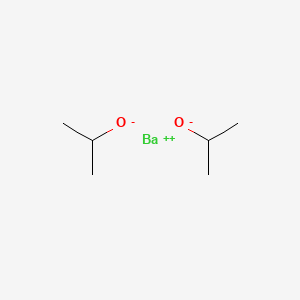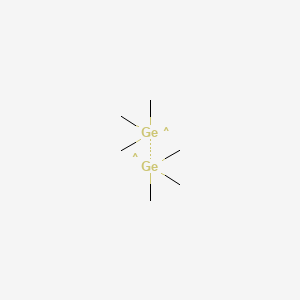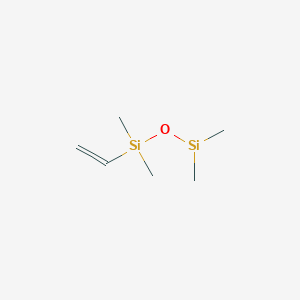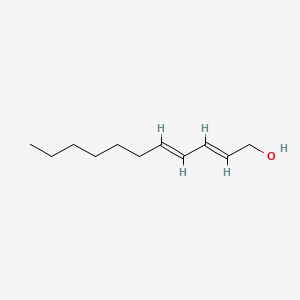
4,5-dibromo-1H-pyrrole-2-carbaldehyde
Overview
Description
4,5-dibromo-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C5H3Br2NO . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 4,5-dibromo-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4 and 5 positions with bromine atoms and at the 2 position with a formyl group (C=O) .Physical And Chemical Properties Analysis
4,5-dibromo-1H-pyrrole-2-carbaldehyde has a molecular weight of 252.89 . It has a density of 2.262 g/cm3 . The compound has a melting point of 144-148°C and a boiling point of 341.9°C at 760 mmHg .Scientific Research Applications
Drug Discovery and Pharmaceutical Research
4,5-Dibromo-1H-pyrrole-2-carbaldehyde is a valuable building block in pharmaceutical research, particularly in the synthesis of stable substituted bacteriochlorins, which are analogs of chlorophyll used in photodynamic therapy for cancer treatment. The compound’s reactivity allows for the creation of complex molecules that can interact with biological systems in specific ways, making it a crucial component in the development of new drugs .
Material Science
In material science, pyrrole derivatives are used to create conductive polymers and other advanced materials. The dibromo groups on the pyrrole ring can facilitate the formation of polymers with unique electrical properties, which are useful in creating components for electronic devices .
Catalysis
Pyrrole derivatives serve as ligands in catalysis, aiding in various chemical reactions. The specific structure of 4,5-dibromo-1H-pyrrole-2-carbaldehyde can enhance the efficiency of catalysts used in industrial processes .
Biological Activity Studies
Pyrrole-2-carboxaldehyde derivatives exhibit a range of biological activities. They have been isolated from natural sources and are involved in physiological processes such as the formation of advanced glycation end-products like pyrraline, a marker for diabetes .
Synthetic Chemistry
The compound is used as a precursor for synthesizing more complex pyrrole derivatives. These derivatives are essential for the progress of various branches of science, including biology and material science, due to their versatility and reactivity .
Luminescence Chemistry
Pyrroles are known to play a role in luminescence chemistry due to their unique electronic structure. They can be used to create compounds that emit light under certain conditions, which has applications in imaging and sensing technologies .
Metallurgical Processes
In metallurgy, pyrrole derivatives can act as corrosion inhibitors or solvents for resins and terpenes, contributing to the preservation and treatment of metals .
Polymerization Catalysts
They are also utilized as catalysts for polymerization processes, enabling the creation of uniform polymers with specific properties required for various industrial applications .
Safety and Hazards
4,5-dibromo-1H-pyrrole-2-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
The primary targets of 4,5-dibromo-1H-pyrrole-2-carbaldehyde are currently unknown . This compound is a unique chemical provided to early discovery researchers
Result of Action
The molecular and cellular effects of 4,5-dibromo-1H-pyrrole-2-carbaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-dibromo-1H-pyrrole-2-carbaldehyde . For instance, the compound should be stored in a refrigerated environment . .
properties
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-3(2-9)8-5(4)7/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBMHOCPMBSRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428425 | |
| Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-1H-pyrrole-2-carbaldehyde | |
CAS RN |
932-82-1 | |
| Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




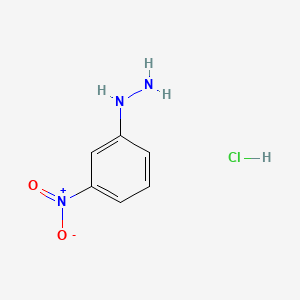


![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)
